![molecular formula C23H19N3O3S2 B2563486 methyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886950-71-6](/img/structure/B2563486.png)
methyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Methyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C23H19N3O3S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Enzymatic Transformations
The compound has been investigated for its potential in asymmetric synthesis. Notably, three short-chain alcohol dehydrogenases from Burkholderia gladioli were found to be effective in the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate . These enzymes exhibited high enantio- and diastereo-selectivity, making this a significant breakthrough .
Triazole Bond Formation
The compound’s structure includes a triazole moiety. Researchers have explored its use in the synthesis of other molecules. For instance, the formation of an extremely stable triazole bond between two molecules via a dipolar cycloaddition (1,3-dipolar cycloaddition) has been investigated. This reaction involves an azide and diethyl(α-azido(benzamido)methyl)phosphonate, leading to the creation of novel compounds .
Mechanism of Action
Target of Action
The compound contains a benzothiazole moiety, which is a key heterocyclic molecule prevalent in many bioactive compounds . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects . .
Biochemical Pathways
Without specific information about this compound, it’s difficult to say which biochemical pathways it might affect. Benzothiazole derivatives have been found to interact with a variety of biochemical pathways related to their biological activities .
Result of Action
Based on the known activities of benzothiazole derivatives, it might have potential anticancer, antiviral, antimicrobial, or anti-inflammatory effects .
properties
IUPAC Name |
methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-29-23(28)26-12-11-15-18(13-26)31-22(25-20(27)14-7-3-2-4-8-14)19(15)21-24-16-9-5-6-10-17(16)30-21/h2-10H,11-13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCNTHRLRFSZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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